3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline
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Overview
Description
3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with an oxan-4-ylmethyl group attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline typically involves multiple steps. One common method is the nucleophilic substitution reaction where 3-Bromo-4-chloroaniline reacts with oxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol or acetone.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The oxan-4-ylmethyl group may also contribute to its overall pharmacokinetic properties, such as solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloroaniline: Lacks the oxan-4-ylmethyl group, making it less versatile in certain applications.
4-Bromo-3-chloroaniline: Similar structure but different positional isomer, leading to different reactivity and applications.
2-Bromo-4-chloroaniline: Another positional isomer with distinct chemical properties.
Uniqueness
3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline is unique due to the presence of the oxan-4-ylmethyl group, which can enhance its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-4-chloro-N-(oxan-4-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c13-11-7-10(1-2-12(11)14)15-8-9-3-5-16-6-4-9/h1-2,7,9,15H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEYQZUOOCCXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC(=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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